molecular formula C16H14FNO4S B2746825 N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 2034566-92-0

N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2746825
CAS No.: 2034566-92-0
M. Wt: 335.35
InChI Key: KGZMPEMMCPWGMB-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide: is a complex organic compound characterized by the presence of a bifuran moiety, a fluorophenyl group, and a methanesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the fluorophenyl group and the methanesulfonamide functionality. Key steps may include:

    Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction between furan derivatives.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the methanesulfonamide group: This can be done through sulfonylation reactions using methanesulfonyl chloride and appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-diones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bifuran moiety and fluorophenyl group can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-([2,3’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide: Similar structure with a different position of the fluorine atom.

    N-([2,3’-bifuran]-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.

    N-([2,3’-bifuran]-5-ylmethyl)-1-(3-bromophenyl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The unique combination of the bifuran moiety, fluorophenyl group, and methanesulfonamide functionality in N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide imparts distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-14-3-1-2-12(8-14)11-23(19,20)18-9-15-4-5-16(22-15)13-6-7-21-10-13/h1-8,10,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZMPEMMCPWGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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